molecular formula C11H13ClN2O2 B7471258 N-(4-acetamido-3-chlorophenyl)propanamide

N-(4-acetamido-3-chlorophenyl)propanamide

Cat. No. B7471258
M. Wt: 240.68 g/mol
InChI Key: LJFXVUMXISVEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamido-3-chlorophenyl)propanamide, also known as chloroquine, is a synthetic drug that was initially developed for the treatment of malaria. It is a member of the 4-aminoquinoline family of compounds and has been used extensively for the prophylaxis and treatment of malaria since the 1940s. However, recent research has shown that chloroquine has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases.

Mechanism of Action

The exact mechanism of action of N-(4-acetamido-3-chlorophenyl)propanamide is not fully understood. However, it is known to accumulate in the lysosomes of cells, where it interferes with the pH balance and disrupts the normal functioning of the lysosomal enzymes. This disruption leads to the accumulation of undigested material in the lysosomes, which can be toxic to the cell.
Biochemical and Physiological Effects
Chloroquine has been shown to have a range of biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, which may be beneficial in the treatment of autoimmune diseases. It can also inhibit the activity of certain enzymes, such as phospholipase A2 and phospholipase C, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

Chloroquine has several advantages as a laboratory reagent. It is readily available, relatively inexpensive, and has a long history of use in both clinical and research settings. However, it also has some limitations. Chloroquine can be toxic to cells at high concentrations, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are several areas of research that could benefit from further study of N-(4-acetamido-3-chlorophenyl)propanamide. One potential application is in the treatment of cancer. Chloroquine has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. This inhibition can lead to the accumulation of toxic materials in cancer cells, which can induce cell death. Chloroquine has also been shown to sensitize cancer cells to certain chemotherapeutic agents, which may improve the efficacy of these treatments.
Another potential application is in the treatment of viral infections. Chloroquine has been shown to inhibit the replication of several viruses, including SARS-CoV-2, the virus that causes COVID-19. This inhibition may be due to the ability of N-(4-acetamido-3-chlorophenyl)propanamide to interfere with the pH balance of the endosomes, which are involved in the entry of the virus into the cell.
Conclusion
N-(4-acetamido-3-chlorophenyl)propanamide, or N-(4-acetamido-3-chlorophenyl)propanamide, is a synthetic drug that has been used extensively for the prophylaxis and treatment of malaria. However, recent research has shown that it has potential applications in other areas of medicine, including cancer treatment and autoimmune diseases. Further research is needed to fully understand the mechanisms of action of N-(4-acetamido-3-chlorophenyl)propanamide and its potential applications in these areas.

Synthesis Methods

Chloroquine can be synthesized through a multistep process that involves the reaction of 4,7-dichloroquinoline with ethyl 4-aminobutyrate and subsequent acetylation of the resulting amine. The final product is obtained through hydrolysis of the acetamide group.

Scientific Research Applications

Chloroquine has been extensively studied for its antimalarial properties. It is known to inhibit the growth and replication of the malaria parasite by interfering with the parasite's ability to digest hemoglobin. Chloroquine has also been shown to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-11(16)14-8-4-5-10(9(12)6-8)13-7(2)15/h4-6H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFXVUMXISVEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamido-3-chlorophenyl)propanamide

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